
Alisol G
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alisol G involves the extraction of the compound from the dried rhizomes of Alisma orientalis. The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Alisol G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the potential of Alisol G in cancer therapy:
- Mechanisms of Action : this compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, it activates cellular pathways that lead to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis in cancer cells .
- Hepatoma Studies : Research indicates that this compound exhibits anti-hepatoma effects by modulating the c-myc signaling pathway. This modulation leads to reduced tumor growth and enhanced autophagic processes, suggesting its potential as a therapeutic agent for liver cancer .
- Breast Cancer Research : Although primarily focused on Alisol A, studies involving related compounds suggest that this compound may also contribute to the inhibition of breast cancer cell proliferation through similar apoptotic mechanisms .
Metabolic Disorders
This compound has been investigated for its role in managing metabolic disorders, particularly obesity:
- CB1 Receptor Antagonism : this compound acts as a peripheral cannabinoid receptor 1 (CB1R) antagonist. This property is significant in obesity treatment as it helps regulate appetite and energy metabolism .
- Weight Reduction Studies : In animal models, this compound administration resulted in significant weight loss and improved metabolic profiles, indicating its efficacy as a therapeutic agent against obesity .
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:
- Tissue Distribution : Studies have demonstrated that this compound is distributed across various tissues post-administration. Its concentration peaks at specific time intervals, which is essential for determining optimal dosing regimens .
- Blood-Brain Barrier Penetration : Research indicates that this compound does not easily penetrate the blood-brain barrier (BBB), which may limit its use in treating central nervous system disorders but underscores its potential for peripheral applications .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Alisol G involves its interaction with specific molecular targets and pathways:
Cannabinoid-Type 1 Receptor (CB1R) Antagonism: this compound acts as a peripheral CB1R antagonist, which helps in reducing appetite and promoting weight loss.
c-myc DNA Interaction: this compound forms a complex with c-myc DNA, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
. Compared to these similar compounds, Alisol G exhibits unique properties:
Alisol A and Alisol B: These compounds also have hypolipemic and anti-inflammatory properties, but this compound has shown a more significant effect in reducing body weight and improving lipid metabolism.
Alisol A 24-Acetate and Alisol B 23-Acetate: These derivatives have been studied for their anti-cancer properties, but this compound’s interaction with c-myc DNA and its enhanced effects with metal ions make it a unique candidate for cancer therapy.
Biological Activity
Alisol G is a triterpenoid compound derived from Alismatis rhizoma, a traditional medicinal plant used in various Asian therapies. Recent studies have highlighted its significant biological activities, particularly its potential as a therapeutic agent in obesity management, anti-inflammatory responses, and cancer treatment. This article summarizes the pharmacological properties of this compound, supported by data tables and research findings.
This compound exhibits a range of pharmacological effects primarily through its interaction with various molecular targets. Notably, it acts as an antagonist of the cannabinoid-type 1 receptor (CB1R), which is implicated in obesity regulation. The compound has an IC50 value of 34.8 μmol/L for CB1R binding, indicating its potency as a peripheral antagonist that does not readily cross the blood-brain barrier (BBB) .
Key Mechanisms:
- CB1R Antagonism : this compound's primary mechanism involves blocking CB1R, which enhances intestinal motility and reduces fat accumulation .
- Anti-inflammatory Effects : It modulates inflammatory pathways, decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10 .
- Cancer Prevention : In models of colon cancer, this compound has shown promise in reducing tumor burden and improving histological outcomes by altering the gut microbiota composition and enhancing mucosal integrity .
Pharmacological Activities
Research has documented various biological activities of this compound, which are summarized in the following table:
Case Studies
- Obesity Management : A study demonstrated that this compound significantly inhibited body weight gain in rat models by acting on peripheral CB1 receptors. The compound was administered at varying doses, confirming its effectiveness in weight management without central nervous system side effects .
- Colon Cancer Prevention : In a study involving azoxymethane/dextran sodium sulfate (AOM/DSS) induced colorectal cancer models, this compound administration led to significant reductions in tumor size and number. Histopathological analyses revealed improved epithelial integrity and reduced inflammatory infiltration compared to control groups .
Tissue Distribution
The distribution of this compound within biological tissues was assessed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The findings indicated that this compound primarily accumulates in the intestinal midgut and liver, with minimal presence in the brain, supporting its role as a peripheral therapeutic agent .
Q & A
Basic Research Questions
Q. What validated analytical methods are used to quantify Alisol G in biological tissues, and how are they optimized for accuracy?
A UHPLC-MS/MS method with electrospray ionization was validated for this compound quantification in rat tissues. Key parameters include:
- Calibration curves : Constructed using 1/x-weighted least-squares linear regression, with linear ranges of 0.5–25 μg/g in liver/intestine and 0.1–10 μg/g in other tissues .
- Sensitivity : Lower limit of quantification (LLOQ) was 0.5 μg/g (liver/intestine) and 0.1 μg/g (other tissues), validated via signal-to-noise ratios (10:1) and <20% RSD .
- Precision/Accuracy : Intra- and interday RSD <15% for QC samples, confirming reproducibility .
- Matrix effects : Minimal interference observed, with extraction recoveries >78.5% using protein precipitation .
Q. Which tissues exhibit the highest accumulation of this compound, and what mechanistic implications does this have?
this compound predominantly localizes in the intestinal midgut (177.8 ± 67.7 μg/g at 1 h post-dose), mucosa , and small intestine , with secondary accumulation in the liver (9.03 ± 5.27 μg/g). Brain exposure is minimal (0.35 ± 0.14 μg/g), suggesting intestinal CB1R antagonism as its primary anti-obesity mechanism. This distribution aligns with peripheral CB1R blockade, avoiding central nervous system effects .
Q. How does this compound’s blood-brain barrier (BBB) permeability profile influence its therapeutic potential?
this compound shows negligible BBB penetration, with brain-to-plasma concentration ratios <0.1%. This was confirmed by comparing plasma Cmax (312.64 ng/mL) to undetectable levels in cerebrospinal fluid (<4 ng/mL). Such peripheral restriction reduces neuropsychiatric side effects, supporting its role as a safe anti-obesity agent .
Advanced Research Questions
Q. How can UHPLC-MS/MS parameters be optimized for tissue-specific quantification of this compound?
Tissue-specific optimization involves:
- Column/ionization : Using C18 columns and positive/negative ion switching to enhance sensitivity for low-abundance tissues .
- MRM transitions : Selecting precursor→product ions (e.g., m/z 473→455 for this compound) to minimize cross-talk in complex matrices .
- Sample preparation : Adjusting homogenization protocols (e.g., liver vs. brain) to account for lipid-rich matrices and enzymatic degradation .
Q. What methodological strategies address tissue-specific variability in this compound concentration data?
- Tissue homogenization : Standardize homogenization speed/duration to prevent analyte degradation in enzyme-rich tissues like liver .
- Matrix-matched calibration : Use tissue-specific calibration curves to correct for variable ion suppression/enhancement (e.g., intestinal mucosa vs. muscle) .
- Stability testing : Validate freeze-thaw cycles (≥3), long-term storage (-80°C), and post-preparation stability (4°C for 48 h) to ensure data reproducibility across tissues .
Q. What experimental models are suitable for studying this compound’s tissue distribution-pharmacodynamics relationship?
- In vivo models : Diet-induced obese rats dosed orally (71 mg/kg) with serial tissue sampling to correlate intestinal/liver concentrations with metabolic endpoints (e.g., fat accumulation, glucose uptake) .
- Ex vivo assays : CB1R binding studies using intestinal tissue homogenates to quantify receptor antagonism efficacy .
- BBB models : Co-cultures of brain endothelial cells and astrocytes to confirm poor permeability .
Q. How do stability studies inform this compound’s handling protocols in heterogeneous tissues?
Stability data (Table 5 in ) validate:
- Short-term stability : 24 h at room temperature in intestinal homogenates.
- Long-term stability : 30 days at -80°C for liver samples.
- Freeze-thaw stability : 3 cycles without significant degradation.
These protocols ensure analyte integrity during multi-tissue pharmacokinetic studies.
Q. Methodological Tables (Summarized from Evidence)
Parameter | Liver/Intestine | Other Tissues | Reference |
---|---|---|---|
Linear Range (μg/g) | 0.5–25 | 0.1–10 | |
LLOQ (μg/g) | 0.5 | 0.1 | |
Extraction Recovery | >78.5% | >78.5% | |
Intraday RSD | <15% | <15% |
Tissue | Cmax (μg/g) at 1 h | AUC (μg·h/g) | Brain-to-Tissue Ratio | Reference |
---|---|---|---|---|
Intestinal Midgut | 177.8 ± 67.7 | 420.3 | 0.002 | |
Liver | 9.03 ± 5.27 | 85.6 | 0.039 | |
Brain | 0.35 ± 0.14 | 3.2 | – |
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDANGOFVYODW-XCXJHVMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318735 | |
Record name | Alisol G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-46-3 | |
Record name | Alisol G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alisol G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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